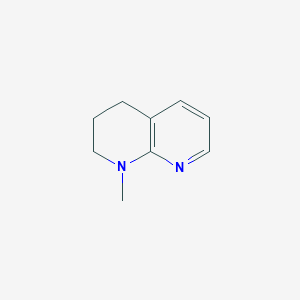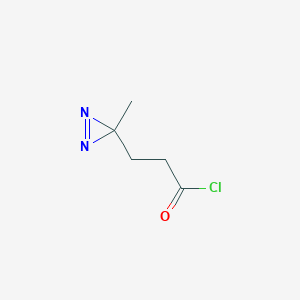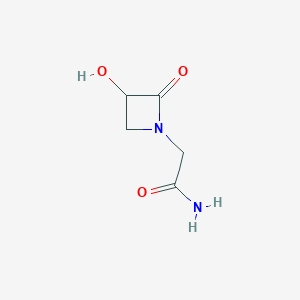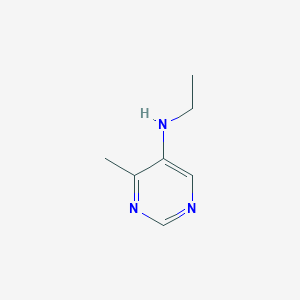![molecular formula C8H16N2 B11922100 4-Methyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 515145-52-5](/img/structure/B11922100.png)
4-Methyloctahydropyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyrrolidine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
4-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Triazolo[1,5-a]pyrimidine: Investigated for its anti-inflammatory properties.
Imidazo[1,2-a]pyrimidine: Studied for its antimicrobial activity.
Uniqueness
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
515145-52-5 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
4-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-4-5-9-8-3-2-6-10(7)8/h7-9H,2-6H2,1H3 |
InChIキー |
LFQUINRSGOZCDW-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC2N1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)



![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)




![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
